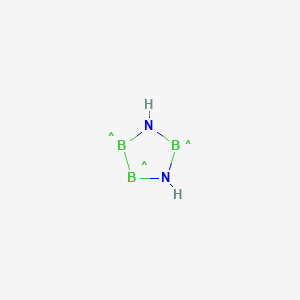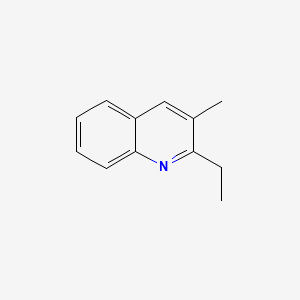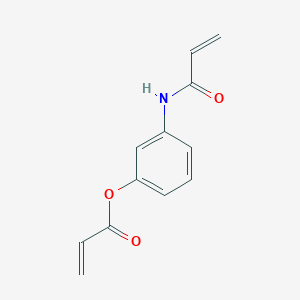
3-(Acryloylamino)phenyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acryloylamino)phenyl prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields such as polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of an acryloyl group attached to an amino phenyl prop-2-enoate structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acryloylamino)phenyl prop-2-enoate typically involves the reaction of acryloyl chloride with 3-aminophenyl prop-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(Acryloylamino)phenyl prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acryloyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acrylamides or thioesters.
Scientific Research Applications
3-(Acryloylamino)phenyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties such as high thermal stability and mechanical strength.
Biology: Employed in the development of bioactive compounds and as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The mechanism of action of 3-(Acryloylamino)phenyl prop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. The acryloyl group is highly reactive and can participate in radical polymerization reactions, leading to the formation of polymers with high molecular weight and unique properties. The compound can also interact with biological molecules through hydrogen bonding and hydrophobic interactions, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- Phenyl acrylate
- Ethyl 2-cyano-3-phenylprop-2-enoate
- 3-(Methacryloylamino)phenyl prop-2-enoate
Uniqueness
3-(Acryloylamino)phenyl prop-2-enoate stands out due to its unique combination of an acryloyl group and an amino phenyl prop-2-enoate structure. This combination imparts the compound with high reactivity and versatility, making it suitable for a wide range of applications in polymer chemistry, pharmaceuticals, and materials science. Its ability to undergo various chemical reactions and form stable polymers with desirable properties further enhances its value in scientific research and industrial applications.
Properties
CAS No. |
35289-74-8 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
[3-(prop-2-enoylamino)phenyl] prop-2-enoate |
InChI |
InChI=1S/C12H11NO3/c1-3-11(14)13-9-6-5-7-10(8-9)16-12(15)4-2/h3-8H,1-2H2,(H,13,14) |
InChI Key |
VQEYHSCBGVZTAN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
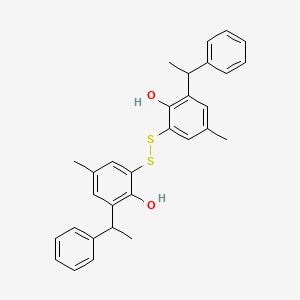
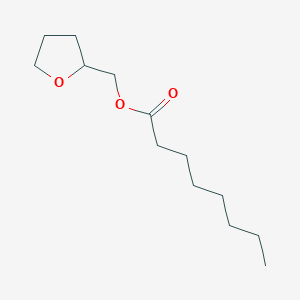
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
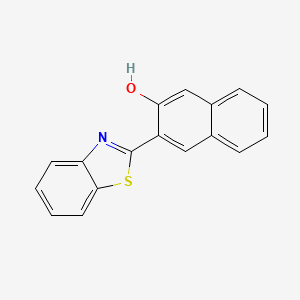
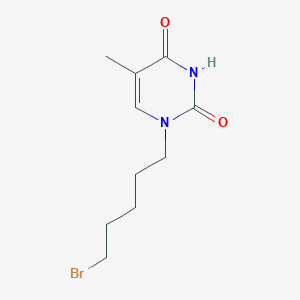
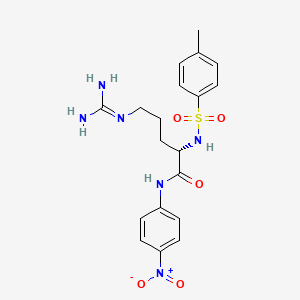
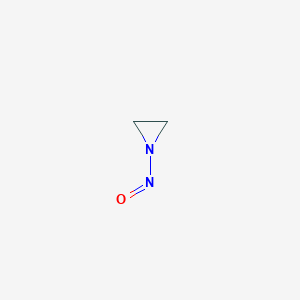
![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)
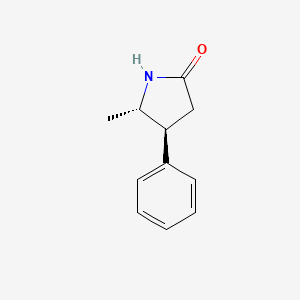
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide](/img/structure/B14684206.png)
